molecular formula C5H14N2O4 B14664298 2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol CAS No. 36043-16-0

2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B14664298
CAS No.: 36043-16-0
M. Wt: 166.18 g/mol
InChI Key: MQZCKBGYCXUUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C4H11NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of tris(hydroxymethyl)aminomethane with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Tris+HydroxylamineThis compound\text{Tris} + \text{Hydroxylamine} \rightarrow \text{this compound} Tris+Hydroxylamine→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in various biochemical pathways, including enzyme catalysis and protein interactions. The specific pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    Tris(hydroxymethyl)aminomethane (Tris): A widely used buffering agent in biochemistry and molecular biology.

    2-Amino-2-methyl-1,3-propanediol: Another compound with similar buffering properties but different structural features.

Properties

CAS No.

36043-16-0

Molecular Formula

C5H14N2O4

Molecular Weight

166.18 g/mol

IUPAC Name

2-[amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C5H14N2O4/c6-4(11-7)5(1-8,2-9)3-10/h4,8-10H,1-3,6-7H2

InChI Key

MQZCKBGYCXUUFC-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(CO)C(N)ON)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.